molecular formula C16H17NO6 B12199383 N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine

Cat. No.: B12199383
M. Wt: 319.31 g/mol
InChI Key: BRVVEZXNAYKKPB-UHFFFAOYSA-N
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Description

N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a synthetic coumarin derivative featuring a 7-hydroxy-4,8-dimethylcoumarin core conjugated to an N-methylglycine moiety via an acetyl linker. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The N-methylglycine (sarcosine) component may influence solubility and intermolecular interactions, as seen in related bioactive molecules like lagunamide cyclodepsipeptides .

Synthesis of such compounds typically involves coupling reactions between functionalized coumarin intermediates and glycine derivatives. For example, describes analogous hydrazide-linked coumarin derivatives synthesized via condensation reactions, yielding products characterized by melting points, IR, and NMR spectroscopy .

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]-methylamino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-8-10-4-5-12(18)9(2)15(10)23-16(22)11(8)6-13(19)17(3)7-14(20)21/h4-5,18H,6-7H2,1-3H3,(H,20,21)

InChI Key

BRVVEZXNAYKKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Functionalization of the Coumarin Core: The hydroxyl group at the 7-position and the methyl groups at the 4 and 8 positions are introduced through specific substitution reactions.

    Acetylation and Glycine Derivatization: The acetyl group is introduced at the 3-position of the coumarin core, followed by the attachment of N-methylglycine through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the coumarin core can be reduced to form alcohols.

    Substitution: The methyl groups at the 4 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine involves its interaction with specific molecular targets and pathways:

    Anticoagulant Activity: Inhibits the activity of vitamin K epoxide reductase, leading to reduced synthesis of clotting factors.

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the coumarin core and glycine moiety. Key comparisons include:

Compound A : N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine ()
  • Substituents : Chlorine at position 6, hydroxy at 7, methyl at 4.
  • Key Differences : Lack of 8-methyl and N-methylation on glycine.
  • The absence of N-methylation may lower lipophilicity and alter hydrogen-bonding capacity .
Compound B : N-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine ()
  • Substituents : Methoxy at position 7, methyl at 4 and 8.
  • Key Differences : Methoxy (electron-donating) vs. hydroxy (electron-withdrawing) at position 5.
  • This substitution could enhance membrane permeability but diminish interactions with polar biological targets .
Compound C : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()
  • Substituents : Nitro and benzylidene groups on a hydrazide linker.
  • Key Differences : Hydrazide vs. acetyl-glycine linker; nitro group introduces strong electron-withdrawing effects.
  • Implications : The hydrazide group may confer chelation properties, while the nitro group could enhance antimicrobial activity but increase toxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Coumarin Core) Glycine Modification Melting Point (°C) Key Biological Activity
Target Compound 7-OH, 4,8-diMe N-Me Not reported Hypothesized antimicrobial
Compound A () 6-Cl, 7-OH, 4-Me None Not reported Not reported
Compound B () 7-OMe, 4,8-diMe N-Me Not reported Not reported
Compound C () 7-OCH₂CO, 4-Me Hydrazide linker 210–212 Antimicrobial

Table 2: Spectroscopic Data (Selected Analogs from )

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2k 3250 (OH), 1680 (C=O) 2.35 (s, 3H, CH₃), 6.8–8.1 161.5 (C=O), 116–155 (Ar)
2l 3075 (C-H aromatic), 1675 2.30 (s, 3H, CH₃), 7.2–7.8 160.8 (C=O), 118–152 (Ar)

Biological Activity

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a synthetic compound derived from chromen-2-one derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C21H21NO5\text{C}_{21}\text{H}_{21}\text{N}\text{O}_5

Key Structural Features

  • Chromen-2-one Core : This core structure is essential for the biological activity of the compound.
  • Hydroxy and Dimethyl Groups : These functional groups enhance the compound's interaction with biological targets.

The biological activity of this compound involves several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Regulation : It has been shown to modulate ROS production, which plays a crucial role in cellular signaling and apoptosis.
  • Cell Signaling Pathways : Interaction with various cellular signaling pathways can lead to altered cell proliferation and survival rates.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance:

Cell LineIC50 (µM)Exposure Time (h)
MCF7 (Breast Cancer)55.2448
MCF7 (Breast Cancer)52.8372

These results indicate that the compound exhibits significant cytotoxicity in a time-dependent manner, particularly against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates activity against both Gram-positive and Gram-negative bacteria, with a higher efficacy observed against Gram-positive strains such as Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32

These findings suggest potential applications in developing new antimicrobial agents .

Case Studies

  • Cytotoxicity in Cancer Research : A study focused on MCF7 cells showed that treatment with this compound resulted in increased levels of intracellular ROS and activation of apoptotic pathways through caspase activation .
  • Antimicrobial Efficacy : Another study reported the effectiveness of the compound in inhibiting bacterial growth, particularly highlighting its potential as an alternative treatment for infections caused by resistant strains .

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